molecular formula C37H54O3 B562415 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE CAS No. 106386-89-4

3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE

Cat. No. B562415
M. Wt: 546.836
InChI Key: CYBDTUBDIUEUST-JSNWOCTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE is a natural product isolated from the roots of the plant, Tripterygium wilfordii Hook F. It belongs to the triterpenoid family and has been the subject of extensive research due to its potent anti-inflammatory, immunosuppressive, and anti-tumor activities.

Scientific Research Applications

3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE has been extensively studied for its anti-inflammatory, immunosuppressive, and anti-tumor activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. It also inhibits the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In addition, 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE has been shown to suppress the proliferation of T cells and B cells, which are involved in the immune response. It also induces apoptosis in cancer cells and inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Mechanism Of Action

The mechanism of action of 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE involves the inhibition of various signaling pathways that are involved in inflammation, immunity, and cancer. It inhibits the activation of NF-kappaB, which is a key regulator of the inflammatory response. It also inhibits the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. In addition, it suppresses the proliferation of T cells and B cells by inhibiting the activation of the transcription factors, NFAT and AP-1. It induces apoptosis in cancer cells by activating the caspase cascade and inhibits angiogenesis by inhibiting the expression of VEGF.

Biochemical And Physiological Effects

3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of arthritis and colitis. It also suppresses the immune response and prevents the rejection of transplanted organs. In addition, it inhibits the growth of various cancer cell lines and induces apoptosis in these cells. It also inhibits angiogenesis and prevents the formation of new blood vessels that supply nutrients to tumors.

Advantages And Limitations For Lab Experiments

The advantages of using 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE in lab experiments are its potent anti-inflammatory, immunosuppressive, and anti-tumor activities. It is a natural product and has been used in traditional Chinese medicine for centuries. However, the limitations of using this compound are its low solubility in water and its toxicity at high doses. Therefore, it is important to use appropriate solvents and to carefully monitor the dose when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE. One direction is to investigate its potential as a therapeutic agent for various inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Another direction is to study its potential as an immunosuppressive agent for preventing organ rejection in transplant patients. Furthermore, the anti-tumor activity of 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE could be further explored for the development of novel cancer therapies. Finally, the development of new methods for the synthesis of this compound could help to overcome its limitations and facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE is a natural product with potent anti-inflammatory, immunosuppressive, and anti-tumor activities. Its mechanism of action involves the inhibition of various signaling pathways that are involved in inflammation, immunity, and cancer. It has several biochemical and physiological effects and has been the subject of extensive research. However, its low solubility in water and toxicity at high doses are limitations that need to be addressed. Future research on this compound could lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE involves the extraction of the compound from the roots of Tripterygium wilfordii Hook F. The roots are dried, powdered, and extracted with a suitable solvent such as ethanol or methanol. The extract is then subjected to various chromatographic techniques to isolate the pure compound.

properties

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-2,3,4a,5,6,6a,7,8,9,10,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O3/c1-32(2)18-19-34(5)20-21-37(8)30(25(34)23-32)26(38)22-28-35(6)16-15-29(40-31(39)24-12-10-9-11-13-24)33(3,4)27(35)14-17-36(28,37)7/h9-13,25,27-30H,14-23H2,1-8H3/t25-,27-,28+,29-,30-,34+,35-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBDTUBDIUEUST-JSNWOCTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE

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